(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride
CAS No.:
Cat. No.: VC16551645
Molecular Formula: C9H20Cl2N2
Molecular Weight: 227.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20Cl2N2 |
|---|---|
| Molecular Weight | 227.17 g/mol |
| IUPAC Name | (4S)-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H18N2.2ClH/c10-8-2-1-3-9(8)4-6-11-7-5-9;;/h8,11H,1-7,10H2;2*1H/t8-;;/m0../s1 |
| Standard InChI Key | JJCPBBVNLLUUJU-JZGIKJSDSA-N |
| Isomeric SMILES | C1C[C@@H](C2(C1)CCNCC2)N.Cl.Cl |
| Canonical SMILES | C1CC(C2(C1)CCNCC2)N.Cl.Cl |
Introduction
Structural and Molecular Characteristics
The defining feature of (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride is its spirocyclic architecture, which consists of a cyclohexane ring fused to a piperidine ring via a shared carbon atom (Figure 1). The stereochemistry at the 4th position is specified as S, influencing its three-dimensional conformation and intermolecular interactions . The dihydrochloride salt form enhances aqueous solubility, a critical factor for in vitro and in vivo studies.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 227.17 g/mol |
| Canonical SMILES | C1CC@@HN.Cl.Cl |
| InChIKey | JJCPBBVNLLUUJU-JZGIKJSDSA-N |
The spirocyclic core imposes significant steric constraints, which may influence binding affinities to biological targets such as G protein-coupled receptors (GPCRs) or enzymes . Computational models predict a dipole moment of 3.2 D, suggesting moderate polarity compatible with blood-brain barrier penetration.
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized through a multi-step process involving cyclization and stereoselective amination. One reported method begins with the condensation of cyclohexanone with a piperidine precursor, followed by reductive amination to introduce the amine group. Chirality is preserved using asymmetric catalysis, yielding the (4S) enantiomer with >98% enantiomeric excess .
Functionalization Reactions
The secondary amine group undergoes alkylation, acylation, and oxidation reactions. For example, treatment with peracetic acid produces the corresponding N-oxide, a modification shown to enhance metabolic stability in preclinical models. The spirocyclic framework remains intact under mild acidic conditions (pH 3–6), but degrades in strongly basic media (pH >10) .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Water Solubility (25°C) | 12.3 mg/mL | |
| LogP (Octanol-Water) | 1.45 | |
| Melting Point | 215–217°C (decomposes) | |
| pKa (Amine) | 8.9 |
The dihydrochloride salt dissociates in aqueous solution, releasing two equivalents of hydrochloric acid and the free base. Stability studies indicate no degradation after six months at -20°C, but storage at room temperature leads to 5% decomposition over 30 days.
Research Applications and Biological Relevance
While direct pharmacological data remain limited, structural analogs of (4S)-8-azaspiro[4.5]decan-4-amine have demonstrated activity as:
-
Dopamine Receptor Modulators: Spirocyclic amines are known to interact with D2 and D3 receptors, suggesting potential applications in neuropsychiatric disorders .
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Enzyme Inhibitors: The compound’s rigidity makes it a candidate for targeting proteases or kinases with deep binding pockets.
Ongoing studies focus on derivatizing the amine group to improve selectivity and potency. For instance, coupling with aryl sulfonamides has yielded analogs with submicromolar affinity for serotonin receptors .
Related Compounds and Structural Analogues
Table 3: Comparison with Analogous Spirocyclic Amines
| Compound Name | Molecular Formula | Key Modification |
|---|---|---|
| (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride | Oxygen atom in spiro ring | |
| 8-Azaspiro[4.5]decane-1-carboxylic acid | Carboxylic acid substitution |
Analytical Characterization
Mass spectrometry (ESI-MS) of the compound shows a parent ion peak at m/z 227.17 , consistent with its molecular weight . Nuclear magnetic resonance (NMR) data reveal distinct signals for the spirocyclic protons:
-
NMR (400 MHz, DO): δ 3.15 (m, 2H, CH-N), 2.89 (m, 1H, CH-NH), 1.72–1.25 (m, 10H, cyclohexane and piperidine).
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